molecular formula C8H11IN2O2 B2619852 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 2226181-86-6

3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2619852
CAS No.: 2226181-86-6
M. Wt: 294.092
InChI Key: QAJJZKZDWCZVKW-UHFFFAOYSA-N
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Description

3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid: is a heterocyclic organic compound that features a pyrazole ring substituted with an iodine atom, an isobutyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters.

    Introduction of the Isobutyl Group: This can be done through alkylation reactions using isobutyl halides.

    Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide under high pressure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isobutyl group, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as thiols, amines, or cyanides can be used in substitution reactions.

Major Products

    Oxidation: Products can include 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid derivatives with oxidized isobutyl groups.

    Reduction: Products can include 3-hydro-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid.

    Substitution: Products can include 3-substituted-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives could be explored for their potential as therapeutic agents. The presence of the iodine atom and the carboxylic acid group may impart unique pharmacokinetic properties.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid would depend on its specific application. In general, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and halogen bonding. The carboxylic acid group can participate in proton transfer reactions, while the iodine atom can engage in halogen bonding with electron-rich sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
  • 3-bromo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid
  • 3-fluoro-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Uniqueness

The presence of the iodine atom in 3-iodo-1-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid imparts unique reactivity compared to its chloro, bromo, and fluoro analogs. Iodine is a larger atom with lower electronegativity, which can influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5(2)4-11-6(8(12)13)3-7(9)10-11/h3,5H,4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJJZKZDWCZVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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